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Compound of Interest

Compound Name: Food Blue 1

Cat. No.: B1200817 Get Quote

Introduction

Food Blue 1, also known as Brilliant Blue FCF (BB FCF) and FD&C Blue No. 1, is a synthetic

triarylmethane dye widely approved for use in food, pharmaceuticals, and cosmetics.[1][2][3] Its

vibrant blue color, high water solubility, and general stability make it a versatile excipient for

aesthetic purposes in various formulations, including medications, dietary supplements, soaps,

shampoos, and mouthwashes.[1] Beyond its role as a simple colorant, Food Blue 1 has found

valuable applications in research and development as a tracer molecule and a specific

biological inhibitor.[2][4][5]

These application notes provide an overview of the physicochemical properties of Food Blue
1, along with detailed protocols for its use in key pharmaceutical and cosmetic research

applications.

Physicochemical and Toxicological Profile
A summary of the key quantitative data for Food Blue 1 is presented in the tables below,

providing researchers with essential information for formulation and experimental design.

Table 1: Physicochemical Properties of Food Blue 1
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Property Value References

Synonyms
Brilliant Blue FCF, FD&C Blue

No. 1, Acid Blue 9, E133
[1][6]

CAS Number 3844-45-9 [1]

Molecular Formula C₃₇H₃₄N₂Na₂O₉S₃ [1][7]

Molecular Weight 792.9 g/mol [7]

Appearance Blue powder [1]

Maximum Absorption (λmax) ~628-630 nm in water [1][8]

Molar Extinction Coefficient 80,000 M⁻¹ cm⁻¹ at 625 nm [9]

Solubility

Soluble in water (20g/100ml at

28°C) and glycerol; Marginally

soluble in alcohols.

[1][10]

pH Stability Stable in a pH range of 2-11. [10]

Heat Stability Stable up to <180°C. [10]

Table 2: Toxicological Data for Food Blue 1
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Endpoint Value Species References

Acceptable Daily

Intake (ADI)
12 mg/kg body weight Human [11]

Gastrointestinal

Absorption

Poorly absorbed;

~95% excreted in

feces.

Rodents [7]

Carcinogenicity

No evidence of

carcinogenicity in

long-term feeding

studies.

Rats and Mice [12]

Genotoxicity

No evidence of

mutagenicity in the

Ames assay.

In vitro

Acute Toxicity

(Daphnia magna)

EC50 > 100 mg/L

(non-toxic)
Aquatic Crustacean [6]

Experimental Protocols
Herein are detailed protocols for common research applications of Food Blue 1.

Protocol 1: Spectrophotometric Quantification of Food
Blue 1 in Solution
This protocol outlines the preparation of a standard curve to quantify the concentration of Food
Blue 1 in aqueous solutions, a fundamental procedure for many quality control and research

applications.

Materials:

Food Blue 1 powder

Distilled or deionized water

Volumetric flasks (100 mL, 50 mL, 25 mL)
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Pipettes (P1000 autopipet or volumetric pipettes)

Spectrophotometer

Cuvettes

Procedure:

Preparation of a Stock Solution (e.g., 100 µM):

Accurately weigh out 7.93 mg of Food Blue 1 (molar mass = 792.84 g/mol ).

Dissolve the powder in a small amount of distilled water in a 100 mL volumetric flask.

Once fully dissolved, bring the volume up to the 100 mL mark with distilled water. Mix

thoroughly. This is your 100 µM stock solution.

Preparation of Working Standards:

Perform serial dilutions of the stock solution to prepare a series of standards with

concentrations ranging from approximately 1 µM to 10 µM. For example, to prepare a 10

µM solution, transfer 10 mL of the 100 µM stock solution into a 100 mL volumetric flask

and fill to the mark with distilled water.

Spectrophotometer Setup:

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's

instructions.

Set the wavelength to the maximum absorbance of Food Blue 1, which is approximately

630 nm.[8]

Measurement and Calibration Curve Generation:

Use distilled water as a blank to zero the spectrophotometer.

Measure the absorbance of each of your working standards, starting from the lowest

concentration.
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Plot a graph of absorbance versus concentration (in µM).

Perform a linear regression on the data points. The resulting equation (y = mx + c, where y

is absorbance and x is concentration) and R² value (which should be >0.99) constitute

your calibration curve.

Quantification of Unknown Sample:

Measure the absorbance of your unknown sample containing Food Blue 1.

Use the equation from the calibration curve to calculate the concentration of Food Blue 1
in the sample.

Diagram 1: Workflow for Spectrophotometric Quantification
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Caption: Workflow for quantifying Food Blue 1 via spectrophotometry.
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Protocol 2: In Vitro Assessment of Intestinal
Permeability
Food Blue 1 can be used as a marker to assess intestinal barrier integrity in cell culture

models (e.g., Caco-2 cell monolayers) or in animal studies.[11][13] Its poor absorption across

an intact barrier allows for the quantification of barrier disruption.

Materials:

Transwell® inserts with a suitable cell monolayer (e.g., Caco-2)

Food Blue 1 solution of known concentration (e.g., 1 mg/mL in culture medium)

Culture medium

Multi-well plate reader capable of measuring absorbance at ~630 nm

Positive control for barrier disruption (e.g., EGTA)

Procedure:

Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer with high

transepithelial electrical resistance (TEER) is formed, indicating tight junction integrity.

Experimental Setup:

Gently wash the apical and basolateral sides of the monolayers with pre-warmed culture

medium.

Add fresh medium to the basolateral compartment of each well.

To the apical compartment, add:

Negative Control: Culture medium only.

Test Wells: Culture medium containing the test compound of interest.

Positive Control: Culture medium containing a known barrier-disrupting agent.
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Addition of Food Blue 1:

After the desired incubation time with the test compound, add the Food Blue 1 solution to

the apical compartment of all wells.

Sampling and Measurement:

At various time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral

compartment.

Measure the absorbance of the basolateral samples at ~630 nm using a plate reader.

Data Analysis:

Calculate the concentration of Food Blue 1 that has permeated into the basolateral

compartment using a standard curve.

Compare the permeability in the test wells to the negative and positive controls to assess

the effect of the test compound on intestinal barrier function.

Diagram 2: Intestinal Permeability Assay Workflow
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Caption: Workflow for an in vitro intestinal permeability assay.

Protocol 3: Use as a Tracer in Cosmetic Stability and
Packaging Compatibility Testing
The vibrant color of Food Blue 1 makes it an excellent visual tracer for assessing the stability

of cosmetic emulsions and potential interactions with packaging materials.
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Materials:

Cosmetic formulation (e.g., cream, lotion)

Food Blue 1

Various types of packaging to be tested (e.g., different plastics, glass)

Stability chambers (for controlled temperature and humidity)

Microscope

Procedure:

Formulation: Incorporate a small, known concentration of Food Blue 1 into the aqueous

phase of the cosmetic formulation during its preparation.

Packaging and Storage:

Fill the final formulation into the different packaging types being tested.

Place the packaged products into stability chambers under various conditions (e.g.,

elevated temperature, freeze-thaw cycles, real-time conditions) as per standard cosmetic

stability testing guidelines.[14][15]

Evaluation:

At specified time points, visually inspect the products for:

Color Uniformity: Check for mottling or phase separation, indicated by an uneven

distribution of the blue color. Microscopic examination can reveal changes in droplet

size in emulsions.

Color Leaching: Inspect the inner surfaces of the packaging for any blue staining, which

would indicate adsorption of the dye onto the packaging material.

Color Fading: Compare the color intensity to a control sample stored in an inert

container (e.g., glass) in the dark to assess photostability or chemical degradation.
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Interpretation:

Changes in color distribution can signify emulsion instability.

Leaching of the colorant onto the packaging indicates an incompatibility between the

formulation and the container.

Significant color fading may point to a need for UV-protective packaging or the inclusion of

stabilizing agents in the formulation.

Research Application: Selective Inhibition of
Pannexin 1 (Panx1) Channels
Recent research has identified Food Blue 1 (Brilliant Blue FCF) as a selective inhibitor of the

pannexin 1 (Panx1) channel, an ATP release channel involved in various physiological and

pathological processes, including inflammation.[4] Notably, it shows this inhibitory effect with an

IC₅₀ of 0.27 µM, while having no significant effect on the P2X7 receptor (P2X7R) at

concentrations up to 100 µM.[4] This is in contrast to the structurally similar Brilliant Blue G,

which inhibits both Panx1 and P2X7R.[4]

This selective action makes Food Blue 1 a valuable pharmacological tool to dissect the

specific roles of Panx1 channels in cellular signaling pathways, independent of P2X7R

activation.

Diagram 3: Selective Inhibition of Panx1 by Food Blue 1
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Caption: Food Blue 1 selectively inhibits the Panx1 channel.

Conclusion
Food Blue 1 is more than a simple colorant in the pharmaceutical and cosmetic industries. Its

well-characterized properties and safety profile, combined with its utility as a tracer for

permeability and stability studies, make it a valuable tool for researchers. Furthermore, its

newly discovered role as a selective Panx1 inhibitor opens up new avenues for its use in

pharmacological research to investigate cellular signaling pathways. The protocols and data

provided here serve as a comprehensive resource for scientists and professionals in drug

development and cosmetic science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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